molecular formula C11H13N3O2 B8406605 3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester

3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester

Cat. No. B8406605
M. Wt: 219.24 g/mol
InChI Key: NVVAUAJVXVWLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-amino-4-(2-cyanoethylamino)benzoate

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)8-3-4-10(9(13)7-8)14-6-2-5-12/h3-4,7,14H,2,6,13H2,1H3

InChI Key

NVVAUAJVXVWLGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ammonium chloride (21.7 g, 406.3 mmol) in water (200 mL) was added 4-(2-cyanoethylamino)-3-nitro-benzoic acid methyl ester (6.1 g, 24.5 mmol) followed by zinc powder (42.8 g, 655.9 mmol). The mixture was heated to 60° C. for 3 h. It was filtered hot and washed with EtOAc. The filtrate was further extracted with EtOAc and the combined organic phase washed with brine solution. The organic layer was evaporated to give 4.1 g (75%) of 3-amino-4-(2-cyano-ethylamino)-benzoic acid methyl ester. MS-ESI m/z 220 (M+1); 1H NMR (300 MHz, CDCl3) δ 2.7 (t, 2H), 3.6 (m, 2H), 3.8 (s, 3H), 4.3 (bs, 1H), 6.6 (d, 1H), 7.45 (d, 1H), 7.6 (d, 1H)
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
42.8 g
Type
catalyst
Reaction Step Two

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